molecular formula C13H18O2 B14809954 2-Cyclopropoxy-4-isopropyl-1-methoxybenzene

2-Cyclopropoxy-4-isopropyl-1-methoxybenzene

Cat. No.: B14809954
M. Wt: 206.28 g/mol
InChI Key: AZZXKBATSMVXGW-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-isopropyl-1-methoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of a benzene derivative with an electrophile to form the desired product . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes are designed to maximize efficiency and minimize the use of toxic reagents and the generation of waste. The steps typically include the preparation of intermediate compounds, followed by their conversion into the final product through controlled reactions .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-isopropyl-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

2-Cyclopropoxy-4-isopropyl-1-methoxybenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-isopropyl-1-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-isopropyl-1-methoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. These properties make it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclopropyloxy-1-methoxy-4-propan-2-ylbenzene

InChI

InChI=1S/C13H18O2/c1-9(2)10-4-7-12(14-3)13(8-10)15-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3

InChI Key

AZZXKBATSMVXGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)OC2CC2

Origin of Product

United States

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